molecular formula C11H16FN B13584195 3-(4-Fluorophenyl)-3-methylbutan-2-amine

3-(4-Fluorophenyl)-3-methylbutan-2-amine

Cat. No.: B13584195
M. Wt: 181.25 g/mol
InChI Key: UZRBNCULZJMGLZ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3-methylbutan-2-amine is a secondary amine featuring a branched aliphatic chain and a 4-fluorophenyl substituent. The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, known to enhance metabolic stability and binding affinity in analogous compounds .

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

3-(4-fluorophenyl)-3-methylbutan-2-amine

InChI

InChI=1S/C11H16FN/c1-8(13)11(2,3)9-4-6-10(12)7-5-9/h4-8H,13H2,1-3H3

InChI Key

UZRBNCULZJMGLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C1=CC=C(C=C1)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3-methylbutan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 3-methylbutan-2-one.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-fluorobenzaldehyde and 3-methylbutan-2-one in the presence of a base such as sodium hydroxide.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired amine compound.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Fluorophenyl)-3-methylbutan-2-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group acts as a nucleophile in reactions with electrophilic partners. Key substitution pathways include:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Notes
AlkylationAlkyl halides (e.g., CH₃I) in THFQuaternary ammonium salts60–75Steric hindrance reduces reaction rate
AcylationAcetyl chloride, pyridineN-Acetyl derivative85–90Amine protection for further synthesis
SulfonationSulfonyl chlorides, baseSulfonamide derivatives70–80Enhanced water solubility

Acid-Base Reactions

The compound forms stable ammonium salts under acidic conditions:

Acid UsedReaction ConditionsProduct StabilityApplication
HCl (gaseous)Et₂O, 0°CHydrochloride saltCrystallization/purification
H₂SO₄Aqueous solutionSulfate saltIntermediate in industrial processes

Oxidation Reactions

Oxidation of the amine group is limited due to steric protection but feasible under strong conditions:

Oxidizing AgentConditionsProductObservations
KMnO₄Acidic, heatNitroso compoundLow yield (~20%)
H₂O₂/Fe(II)Aqueous, pH 5Hydroxylamine derivativeRequires catalytic metals

Condensation Reactions

The amine participates in Schiff base formation and related condensations:

Carbonyl SourceConditionsProductKey Use
BenzaldehydeEtOH, refluxImine (Schiff base)Ligand in coordination chemistry
Ketones (e.g., acetone)Dean-Stark trapEnamineSynthetic intermediate

Reductive Amination

While not directly reported for this compound, analogous fluorophenyl amines undergo reductive amination:

Carbonyl CompoundReducing AgentProductYield (%)Reference Methodology
4-FluorophenylacetoneNaBH₃CN, MeOHTertiary amine derivative65–80Adapted from JDTic analog synthesis

Ring-Opening Reactions

Interaction with epoxides demonstrates regioselectivity influenced by fluorine:

EpoxideConditionsProductSelectivity
Ethylene oxideTHF, 50°Cβ-Amino alcoholFavors less hindered site
Styrene oxideBF₃·Et₂O catalysisAryl-substituted amino alcoholDirected by fluorophenyl ring

Photochemical Reactivity

The fluorophenyl group enables unique UV-driven reactions:

ConditionsReactantProductQuantum Yield
UV light (254 nm)CCl₄C–F bond cleavage products0.12
Sensitizer (acetophenone)O₂Oxidative degradationLimited stability observed

Key Structural Influences on Reactivity

  • Steric Effects : The 3-methyl group reduces accessibility to the amine, slowing alkylation/acylation.

  • Electronic Effects : The 4-fluorophenyl ring withdraws electrons, decreasing amine basicity (pKa ~8.5 vs. ~10.5 for non-fluorinated analogs) .

  • Solubility : LogP ≈ 2.1 (predicted), favoring organic-phase reactions.

Scientific Research Applications

3-(4-Fluorophenyl)-3-methylbutan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3-methylbutan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance binding affinity and selectivity towards specific targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

  • Cycloalkyl vs. Branched Alkyl Amines: 3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine (CAS 1156290-70-8) has a rigid cyclobutane ring, contrasting with the flexible branched chain in 3-(4-Fluorophenyl)-3-methylbutan-2-amine. 1-(4-Fluorophenyl)-3-methylbutan-1-amine (CAS 2285-92-9) shares the 4-fluorophenyl group but differs in the amine position (primary vs. secondary), which could alter solubility and metabolic pathways .
  • Halogenated Phenyl Derivatives: Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone), a chalcone, demonstrates that electronegative substituents (Br, I, F) at the para position enhance inhibitory activity (IC50 = 4.703 μM). The fluorine atom in 3-(4-Fluorophenyl)-3-methylbutan-2-amine may similarly contribute to electronic effects, stabilizing interactions with biological targets . Replacement of fluorine with methoxy (e.g., compound 2p) reduces potency (IC50 = 70.79 μM), underscoring the importance of electronegativity in para-substituted aromatics .

Conformational and Spatial Considerations

  • Pyrazole Derivatives :
    • Pyrazoline compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde exhibit dihedral angles <10° between the fluorophenyl and pyrazole rings, promoting planarity and π-π stacking. In contrast, the aliphatic chain in 3-(4-Fluorophenyl)-3-methylbutan-2-amine introduces greater flexibility, which may affect binding to rigid enzyme pockets .
    • Thiazole derivatives (e.g., compounds 4 and 5 in ) adopt planar or perpendicular orientations of fluorophenyl groups, suggesting that spatial arrangement significantly influences activity. The branched structure of 3-(4-Fluorophenyl)-3-methylbutan-2-amine may favor unique binding modes .

Pharmacokinetic and Metabolic Profiles

  • Biotransformation: Fungal metabolites of ezetimibe () reveal hydroxylation and oxidation at fluorophenyl-adjacent positions. N-Methylation (e.g., in 3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine) could reduce first-pass metabolism, a strategy applicable to the target compound for enhanced bioavailability .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Feature Biological Activity (IC50, μM)
3-(4-Fluorophenyl)-3-methylbutan-2-amine C11H16FN 181.25 4-Fluorophenyl, branched Secondary amine Not reported
3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine C11H14FN 179.23 Cyclobutane, N-methyl Rigid cyclic amine Not reported
Cardamonin C16H14O5 286.28 Hydroxyl groups (ortho, para) Chalcone core 4.35
Compound 2j (Chalcone) C15H11BrFIO2 448.06 Br, I, 4-Fluorophenyl α,β-unsaturated ketone 4.703

Table 2: Impact of Substituents on Activity

Substituent Position (Ring A/B) Functional Group Example Compound IC50 (μM) Trend
Para (A: Br; B: F) Bromine, Fluorine 2j 4.703 High potency (electronegative)
Para (A: Cl; B: OMe) Chlorine, Methoxy 2h 13.82 Moderate potency
Para (A: OMe; B: OMe) Methoxy 2p 70.79 Low potency (low electronegativity)

Key Findings and Implications

  • Electron-Withdrawing Groups : Fluorine at the para position enhances activity in chalcones and pyrazolines, suggesting similar benefits in amine derivatives .
  • Structural Rigidity : Cyclic analogs (e.g., cyclobutane) may improve target selectivity but require optimization for bioavailability .
  • Metabolic Considerations : Branched aliphatic chains and N-methylation could mitigate oxidative metabolism, extending half-life .

Biological Activity

3-(4-Fluorophenyl)-3-methylbutan-2-amine, also known as 4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical structure:

  • Molecular Formula : C12H16FNH
  • Molecular Weight : 201.26 g/mol

The biological activity of 3-(4-Fluorophenyl)-3-methylbutan-2-amine is primarily attributed to its interaction with various receptors and enzymes:

  • Receptor Modulation : It may bind to and modulate the activity of specific receptors in the central nervous system, influencing neurotransmitter release and synaptic transmission.
  • Enzyme Interaction : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in various conditions.
  • Signaling Pathways : It may influence cellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis.

Antimicrobial Properties

Research indicates that compounds similar to 3-(4-Fluorophenyl)-3-methylbutan-2-amine exhibit antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Cytotoxicity

Studies have evaluated the cytotoxic effects of this compound on different cell lines. The results indicate that it may induce apoptosis in certain cancer cell lines while exhibiting lower toxicity towards normal cells .

Case Studies

  • In Vivo Studies :
    In a study examining the pharmacokinetics and efficacy of 3-(4-Fluorophenyl)-3-methylbutan-2-amine in mouse models, it was found to significantly reduce tumor growth in xenograft models of human cancer. The compound demonstrated an EC50 value of approximately 260 nM, indicating potent anti-tumor activity .
  • Metabolic Stability :
    A comparative analysis of metabolic stability revealed that 3-(4-Fluorophenyl)-3-methylbutan-2-amine retained over 80% of its parent compound after four hours in liver microsomes, suggesting favorable pharmacokinetic properties for further development .

Research Findings

StudyFindings
Investigated the effects on cellular processes and signaling pathways.
Assessed the binding affinity to neurotransmitter receptors; showed significant modulation effects.
Evaluated cytotoxicity against cancer cell lines; exhibited selective toxicity with low impact on normal cells.
Demonstrated antimicrobial activity against specific bacterial strains.
Reported promising results in tumor growth inhibition in mouse models.

Q & A

Q. Advanced Research Focus

  • Molecular Docking (AutoDock Vina) : Screen against dopamine or serotonin receptors (e.g., 5-HT₂A), given structural similarity to amphetamine precursors .
  • DFT Calculations (Gaussian) : Optimize geometry and calculate Fukui indices to predict electrophilic/nucleophilic sites .
    Example : Analogous fluorophenyl piperazine ligands showed binding affinity (Kᵢ) < 100 nM for dopaminergic receptors .

How can researchers address discrepancies in analytical data between batch syntheses?

Advanced Research Focus
Contradictions may arise from:

  • Reaction Byproducts : Use GC-MS to detect low-abundance impurities (e.g., dehalogenated byproducts).
  • Isomeric Mixtures : Employ chiral HPLC to separate enantiomers if asymmetric synthesis is incomplete .
  • Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to validate purity claims .

What safety protocols are essential for handling fluorinated amines?

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile amines .
  • Waste Disposal : Neutralize with dilute HCl before aqueous disposal to avoid environmental release .

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